molecular formula C23H50N3O8P B13032013 Cyclohexanaminium2,2-dimethoxy-3-(phosphonatooxy)propanoate

Cyclohexanaminium2,2-dimethoxy-3-(phosphonatooxy)propanoate

Cat. No.: B13032013
M. Wt: 527.6 g/mol
InChI Key: KDLGSQCPSVLOIB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate involves several steps. The synthetic routes typically include the reaction of cyclohexanamine with 2,2-dimethoxypropanoic acid, followed by phosphorylation to introduce the phosphonatooxy group. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C

Chemical Reactions Analysis

Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phosphonatooxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate involves its interaction with specific molecular targets and pathways. The phosphonatooxy group plays a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes.

Comparison with Similar Compounds

Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate can be compared with similar compounds such as:

    Cyclohexanamine derivatives: These compounds share the cyclohexanamine core structure but differ in their functional groups.

    Phosphonate esters: These compounds contain the phosphonatooxy group and are used in similar applications.

    Dimethoxypropanoic acid derivatives: These compounds have the 2,2-dimethoxypropanoic acid moiety and are used in organic synthesis.

The uniqueness of Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate lies in its combination of functional groups, which confer specific reactivity and applications .

Properties

Molecular Formula

C23H50N3O8P

Molecular Weight

527.6 g/mol

IUPAC Name

cyclohexylazanium;2,2-dimethoxy-3-phosphonatooxypropanoate

InChI

InChI=1S/3C6H13N.C5H11O8P/c3*7-6-4-2-1-3-5-6;1-11-5(12-2,4(6)7)3-13-14(8,9)10/h3*6H,1-5,7H2;3H2,1-2H3,(H,6,7)(H2,8,9,10)

InChI Key

KDLGSQCPSVLOIB-UHFFFAOYSA-N

Canonical SMILES

COC(COP(=O)([O-])[O-])(C(=O)[O-])OC.C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+]

Origin of Product

United States

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